molecular formula C21H23N3S B11532530 (4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione

(4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione

Cat. No.: B11532530
M. Wt: 349.5 g/mol
InChI Key: ZDSIFOYUXGKAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione” is a complex heterocyclic compound with a spirocyclic structure. It contains both imidazole and thione moieties. Imidazo[1,5-a]pyridines, like this compound, are significant structural components found in various agrochemicals and pharmaceuticals . Their diverse applications make them an area of active research.

Preparation Methods

Several synthetic routes lead to the formation of imidazo[1,5-a]pyridines. Common methods include:

    Cyclocondensation: This involves the cyclization of appropriate precursors to form the imidazo ring system.

    Cycloaddition: Diels-Alder reactions or other cycloadditions can be employed.

    Oxidative Cyclization: Oxidative processes can create the imidazo ring.

    Transannulation Reactions: These involve the transformation of existing heterocycles into imidazo[1,5-a]pyridines.

Industrial production methods may vary, but these synthetic strategies provide convenient access to the compound.

Chemical Reactions Analysis

The compound can undergo various reactions:

    Oxidation: Oxidative processes can modify the imidazo ring.

    Reduction: Reduction reactions may alter functional groups.

    Substitution: Substituents on the phenyl or imino groups can be replaced. Common reagents include Lewis acids, bases, and transition metal catalysts. Major products depend on reaction conditions and substituents.

Scientific Research Applications

Research on this compound spans multiple fields:

    Medicine: It may exhibit pharmacological activity due to its unique structure.

    Chemistry: Understanding its reactivity aids in designing novel reactions.

    Biology: Investigating its interactions with biological targets.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets or pathways. Further studies are needed to elucidate this.

Properties

Molecular Formula

C21H23N3S

Molecular Weight

349.5 g/mol

IUPAC Name

4-(3-methylanilino)-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione

InChI

InChI=1S/C21H23N3S/c1-16-9-8-10-17(15-16)22-19-21(13-6-3-7-14-21)24(20(25)23-19)18-11-4-2-5-12-18/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3,(H,22,23,25)

InChI Key

ZDSIFOYUXGKAHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=S)N(C23CCCCC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.